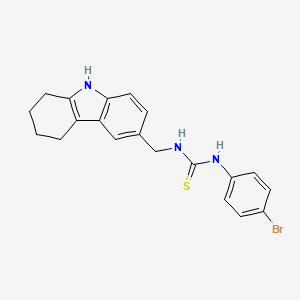

1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea

Beschreibung

1-(4-Bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a thiourea derivative featuring a 4-bromophenyl group and a tetrahydrocarbazole moiety. The molecular formula is likely C₂₀H₁₉BrN₄S, with a molecular weight of approximately 443.42 g/mol (calculated by replacing the 3-chlorophenyl group in ’s urea analog with a 4-bromophenyl group and substituting oxygen with sulfur). The thiourea group (–NH–C(=S)–NH–) enables hydrogen bonding and metal coordination, which may influence solubility, crystallinity, and biological interactions.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3S/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKZDGDRINNPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea can be described as follows:

- Molecular Formula : C₁₅H₁₈BrN₃S

- Molecular Weight : 352.29 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. In studies involving various cancer cell lines:

- IC₅₀ Values : The compound demonstrated IC₅₀ values in the micromolar range against several cancer cell types, suggesting potent cytotoxicity.

- Mechanism of Action : The activity is often linked to the inhibition of specific pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiourea derivatives have been noted for their antimicrobial properties:

- Bacterial Inhibition : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function.

- Fungal Activity : Some derivatives have also displayed antifungal properties by inhibiting ergosterol biosynthesis .

Research Findings and Case Studies

Several studies have investigated the biological activities of thiourea derivatives, including the target compound:

Study 1: Antitumor Efficacy

A recent study evaluated the anticancer efficacy of various thiourea derivatives:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed significant growth inhibition in all tested cell lines with an IC₅₀ value ranging from 5 to 20 µM depending on the specific line .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea compounds:

- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances cytotoxicity.

- Tetrahydrocarbazole Moiety : This component appears to contribute significantly to both anticancer and antimicrobial activities by influencing molecular interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of 1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea typically involves the reaction of 4-bromobenzylamine with isothiocyanates derived from carbazole derivatives. The resulting thiourea structure is characterized by the presence of both bromophenyl and tetrahydrocarbazole moieties, which are essential for its biological activity. Molecular modeling studies have indicated that the compound exhibits favorable interactions with various biological targets due to its unique structural features .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including those similar to 1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea. For instance, derivatives bearing thiourea functionalities have shown promising results against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways .

Anticancer Activity

Thiourea compounds have also been investigated for their anticancer properties. Research indicates that 1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea may inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF7), suggesting its potential as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the thiourea scaffold can significantly influence biological activity. For instance, varying the substituents on the phenyl ring or altering the alkyl chain length on the carbazole moiety can enhance or diminish antimicrobial and anticancer effects. This insight is crucial for designing more potent derivatives with improved selectivity and reduced toxicity .

Case Study 1: Antimicrobial Screening

A series of thiourea derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Among them, compounds structurally related to 1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea exhibited MIC values as low as 3.13 µg/mL against specific pathogens. These findings underscore the potential of thiourea compounds in combating drug-resistant infections .

Case Study 2: Anticancer Evaluation

In a study evaluating anticancer efficacy, several thiourea derivatives were tested against human breast adenocarcinoma cell lines. Compounds similar to 1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea demonstrated significant cytotoxicity with IC50 values in the micromolar range. The study also employed molecular docking techniques to elucidate binding interactions with key oncogenic targets .

Analyse Chemischer Reaktionen

Regioselective Alkylation Reactions

The tetrahydrocarbazole moiety undergoes solvent-dependent alkylation at either the N1-position or C6-position when reacted with para-quinone methides (p-QMs) :

| Condition | Product (Regioselectivity) | Yield (%) | Solvent Effect |

|---|---|---|---|

| In(OTf)₃ (10 mol%), THF | N1-alkylation (4ad ) | 90 | THF stabilizes N-nucleophilicity |

| In(OTf)₃ (10 mol%), Toluene | C6-alkylation (3ad ) | 92 | Toluene enhances C6 activation |

Key Observations :

-

Electronic Effects : Electron-withdrawing groups (e.g., Br on the phenyl ring) increase the electrophilicity of p-QMs, favoring C6-alkylation .

-

Steric Effects : Bulky substituents on the carbazole (e.g., 2,3-dimethyl groups) suppress N1-alkylation due to steric hindrance .

Halogen Exchange

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1) | 4-Aryl-substituted derivative | 65–78 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Biaryl thiourea | 55 |

Thiourea Modifications

The thiourea group undergoes:

-

Hydrolysis : Acidic conditions (HCl, H₂O/EtOH) cleave the thiourea to yield 6-(aminomethyl)carbazole and 4-bromophenylamine.

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives .

Conformational Dynamics

The thiourea moiety adopts anti–syn or anti–anti conformations depending on halogen substituents and solvent polarity :

| Conformation | Solvent (Dielectric Constant) | Energy Difference (kcal/mol) |

|---|---|---|

| Anti–syn (Br) | DCM (ε = 8.93) | 5.0 (more stable) |

| Anti–anti (Cl/F) | THF (ε = 7.52) | 6.1 |

This conformational flexibility impacts reactivity in cyclization and host–guest interactions .

Biological Activity Modulation

The compound’s antimicrobial and anticancer activities are enhanced through structural derivatization :

| Derivative Type | Modification Site | Biological Activity (IC₅₀/µM) |

|---|---|---|

| Schiff Base | Thiourea → Imine | MCF-7: 5.71 (vs 6.14 for 5-FU) |

| Thiazole Hybrid | Carbazole → Thiazole | HT29: 2.01 |

Electron-withdrawing groups (e.g., Br) improve target binding via halogen bonding .

Mechanistic Insights from DFT Calculations

-

N1-Alkylation Pathway : Proceeds via a 12-membered transition state (ΔG‡ = 19.3 kcal/mol in toluene) .

-

C6-Alkylation Pathway : Involves a 15-membered transition state (ΔG‡ = 22.7 kcal/mol in THF) .

-

Solvent polarity (THF vs toluene) alters activation barriers by 0.5–0.7 kcal/mol, rationalizing regioselectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Key Structural and Functional Comparisons

Substituent Effects: The 4-bromophenyl group in the target compound and enhances molecular weight and lipophilicity compared to ’s 3-chlorophenyl. Bromine’s larger atomic radius may increase steric hindrance and van der Waals interactions relative to chlorine. In contrast, ’s furochromen-ethyl group introduces a rigid, oxygen-rich fused ring system, likely reducing conformational flexibility.

Functional Group Impact: Thiourea vs. Urea: The target compound’s thiourea group (–C(=S)–) exhibits lower hydrogen-bond acceptor strength compared to urea’s carbonyl (–C(=O)–) , but sulfur’s polarizability may enhance metal coordination. This difference is evident in IR spectra: thiourea derivatives show C=S stretches near 1212 cm⁻¹ , while urea’s C=O appears at higher frequencies (~1640–1680 cm⁻¹).

Physical Properties :

- ’s furochromen-thiourea derivative has a higher melting point (208–211°C) than typical thioureas, attributed to the rigid furochromen scaffold and intermolecular hydrogen bonding . The target compound’s tetrahydrocarbazole may result in a lower melting point due to reduced planarity.

Research Findings and Implications

Synthetic Routes :

- Thiourea derivatives like the target compound are typically synthesized via reactions between isothiocyanates and amines . For example, used 1,1-thiocarbonyldiimidazole to generate isothiocyanate intermediates, suggesting a plausible route for the target compound.

Hydrogen Bonding and Crystal Packing: Thiourea’s NH groups act as hydrogen-bond donors, while sulfur serves as a weak acceptor. This contrasts with urea’s stronger carbonyl acceptor, as discussed in . The tetrahydrocarbazole’s puckered ring (analyzed via Cremer-Pople coordinates ) may influence crystal packing by introducing non-planar interactions.

Biological Relevance: While biological data are absent in the evidence, thioureas are known for antimicrobial and kinase inhibitory activities. The 4-bromophenyl group’s electron-withdrawing nature may enhance electrophilic interactions compared to ’s 3-chlorophenyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.